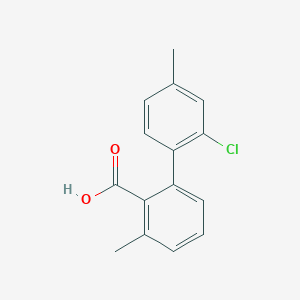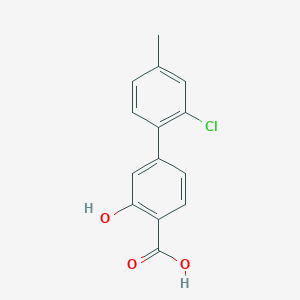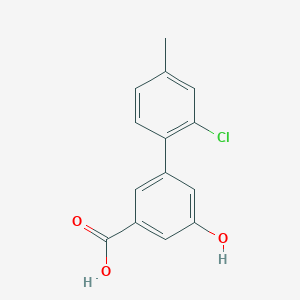
3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% (also known as CMPMA) is a versatile compound with a wide range of applications in the field of chemistry. It is a white crystalline powder that can be used as a reagent in various types of reactions, as a starting material for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals. CMPMA is also used in research applications, such as in the study of structure-activity relationships and in the development of new drugs.
作用機序
The mechanism of action of CMPMA is not fully understood. It is believed that CMPMA acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with certain receptors, such as the vanilloid receptor (TRPV1) and the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
CMPMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have analgesic, antispasmodic, and anti-allergic effects.
実験室実験の利点と制限
One of the main advantages of using CMPMA in lab experiments is that it is relatively easy to obtain and use. It is also relatively inexpensive, which makes it a cost-effective option for researchers. However, there are some limitations to using CMPMA in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if handled improperly, so proper safety precautions must be taken when working with it.
将来の方向性
There are a number of possible future directions for CMPMA research. For example, further research could be done to explore its potential therapeutic applications. Additionally, more research could be done to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, further research could be done to explore its potential interactions with other compounds, such as proteins and other molecules.
合成法
CMPMA can be synthesized by a variety of methods. The most common method is a reaction between 2-chloro-4-methylphenol and 2-methoxybenzoic acid, which yields CMPMA as the major product. Other methods include the use of catalysts, such as palladium, copper, and nickel, to improve the reaction rate and yield.
科学的研究の応用
CMPMA is used in various scientific research applications, such as in the study of structure-activity relationships. It is also used in drug discovery and development, as it can be used to synthesize novel compounds that may have therapeutic potential. CMPMA has also been used in the synthesis of fluorescent probes for the detection of proteins and other molecules.
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-6-7-10(13(16)8-9)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASSDNIGDPBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690243 |
Source


|
| Record name | 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-24-4 |
Source


|
| Record name | 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














